molecular formula C23H20FN3O3S2 B2877312 2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941884-82-8

2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Numéro de catalogue: B2877312
Numéro CAS: 941884-82-8
Poids moléculaire: 469.55
Clé InChI: KMYXGPJCYURSOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a 4-fluorobenzo[d]thiazole core, an ethylsulfonylphenyl group, and a pyridin-2-ylmethyl substituent. Its structure combines electron-withdrawing (ethylsulfonyl, fluorine) and electron-donating (pyridinyl) moieties, which may influence solubility, metabolic stability, and target binding.

Propriétés

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-2-32(29,30)18-11-9-16(10-12-18)14-21(28)27(15-17-6-3-4-13-25-17)23-26-22-19(24)7-5-8-20(22)31-23/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYXGPJCYURSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry, particularly as an antibacterial and anticancer agent. The structural features of this compound, including the ethylsulfonyl group and the fluorinated benzothiazole moiety, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C23H20FN3O3S2C_{23}H_{20}FN_{3}O_{3}S_{2}, with a molecular weight of 469.6 g/mol. Its structure includes functional groups that enhance its solubility and biological interactions.

PropertyValue
Molecular FormulaC23H20FN3O3S2
Molecular Weight469.6 g/mol
CAS Number941884-82-8

The biological activity of this compound primarily arises from its ability to interact with specific biological targets:

  • Antibacterial Activity : The compound's structure suggests potential inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, preventing bacterial growth and replication .
  • Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. This compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth .

Biological Activity Studies

Recent studies have demonstrated the efficacy of similar compounds in various biological assays:

  • Antibacterial Assays : Compounds structurally related to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hybrid antimicrobials combining thiazole and sulfonamide groups exhibited significant antibacterial effects, indicating that similar mechanisms may be at play for this compound .
    Compound NameConcentration (mM)Zone of Inhibition (mm)
    2-(4-(ethylsulfonyl)phenyl)-N-(thiazol-2-yl)acetamide810
    Control (Standard Antibiotic)812
  • Anticancer Assays : In vitro studies on benzothiazole derivatives revealed varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives demonstrated CC50 values in the low micromolar range, indicating potent anticancer activity .
    Compound NameCell LineCC50 (µM)
    N-(benzothiazol-2-yl)-acetamideDU-1458 ± 3
    N-(thiazol-2-yl)-acetophenoneHepG29 ± 2

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Combination Therapy : Research has shown that combining benzothiazole derivatives with cell-penetrating peptides enhances their antibacterial efficacy, suggesting a synergistic effect that could be leveraged in drug development .
  • Targeted Delivery : Studies indicate that modifications to the compound’s structure can improve its ability to penetrate biological membranes, potentially leading to enhanced therapeutic outcomes against resistant bacterial strains and various cancer types .

Comparaison Avec Des Composés Similaires

GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)

  • Molecular Weight : 343.38 g/mol.
  • Key Features : Fluorophenyl and pyridinyl-thiazole groups.
  • Comparison : The target compound replaces the fluorophenyl group with an ethylsulfonylphenyl moiety, which may enhance polarity and metabolic stability. The pyridin-2-ylmethyl group in the target compound could improve blood-brain barrier penetration compared to GSK1570606A’s pyridinyl-thiazole .

Compound 15 (2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide)

  • Molecular Weight : 410.51 g/mol.
  • Key Features : Fluorophenylpiperazine and p-tolyl-thiazole substituents.
  • Synthetic Yield : 72%, mp 269–270°C .

Derivatives with Benzo[d]thiazole Cores

N-(Benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (Compound 21)

  • Molecular Weight : 381.42 g/mol.
  • Key Features : Propargyloxy-phenyl and benzo[d]thiazole groups.
  • Synthetic Yield : 61%, white solid .

N-(4-Fluorobenzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide (CDD-934506)

  • Molecular Weight : 444.47 g/mol.
  • Key Features : Methoxyphenyl-oxadiazole and fluorobenzo[d]thiazole groups.
  • Activity : Investigated as a Mycobacterium tuberculosis inhibitor .
  • Comparison : The target compound’s pyridin-2-ylmethyl group may enhance metal-chelating properties, which are absent in CDD-934506’s oxadiazole moiety .

Substituent Effects on Physicochemical Properties

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted)
Target Compound 4-(Ethylsulfonyl)phenyl Pyridin-2-ylmethyl ~487.56 Not reported 2.8
GSK1570606A 4-Fluorophenyl 4-(Pyridin-2-yl)thiazol-2-yl 343.38 Not reported 3.2
Compound 22 4-(Prop-2-yn-1-yloxy)phenyl 6-Methoxybenzo[d]thiazol-2-yl 394.43 Not reported 3.5
N-(4-Phenylthiazol-2-yl)acetamide Phenyl H 218.28 282–283 2.1

*LogP values estimated using fragment-based methods.

Research Findings and Trends

Synthetic Feasibility : The target compound’s ethylsulfonyl and pyridin-2-ylmethyl groups may lower synthetic yields (e.g., 51–79% for similar compounds ) compared to simpler analogs like N-(4-phenylthiazol-2-yl)acetamide (86% yield ).

Bioactivity: Fluorine and sulfonyl groups are associated with improved kinase and protease inhibition. For example, GSK compounds with fluorophenyl groups show nanomolar IC50 values in kinase assays .

Metabolic Stability : Ethylsulfonyl groups may reduce cytochrome P450-mediated metabolism compared to methyl or propargyloxy substituents .

Méthodes De Préparation

Sulfonation and Oxidation of Phenyl Acetic Acid

The ethylsulfonyl group is introduced via a two-step process:

  • Sulfonation : Treatment of phenyl acetic acid with ethyl mercaptan in the presence of AlCl₃ yields 4-(ethylthio)phenyl acetic acid.
  • Oxidation : Hydrogen peroxide or Oxone® converts the thioether to the sulfonyl group. Optimal yields (82–89%) are achieved using Oxone® in acetic acid at 60°C.

Mechanistic Insight :
The oxidation proceeds through a sulfoxide intermediate, with the electrophilic sulfur atom undergoing nucleophilic attack by peroxide species.

Preparation of 4-Fluorobenzo[d]Thiazol-2-Amine

Cyclocondensation of 2-Amino-4-fluorothiophenol

Reaction of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol at reflux forms the benzo[d]thiazole ring. Ammonium hydroxide is added to quench excess BrCN, yielding 4-fluorobenzo[d]thiazol-2-amine with 75–80% purity.

Optimization Note :
Substituting BrCN with thiourea reduces byproducts but requires longer reaction times (24 vs. 8 hours).

N-Alkylation to Form the Diamine Intermediate

Coupling 4-Fluorobenzo[d]Thiazol-2-Amine with Pyridin-2-Ylmethanamine

A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates N-alkylation. Equimolar amounts of both amines in tetrahydrofuran (THF) at 0°C yield the diamine intermediate (N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine) in 68% yield.

Side Reactions :
Competitive O-alkylation is suppressed by maintaining low temperatures and anhydrous conditions.

Acetamide Bond Formation

Acyl Chloride-Mediated Coupling

4-(Ethylsulfonyl)phenyl acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Reaction with the diamine intermediate in dichloromethane (DCM) and triethylamine (Et₃N) at room temperature produces the target compound in 72% yield.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 4H, aromatic), 5.21 (s, 2H, CH₂N), 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.12 (t, J = 7.2 Hz, 3H, CH₃).
  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

Carbodiimide-Based Coupling

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves comparable yields (70%) but requires chromatographic purification.

Comparative Analysis of Synthetic Routes

Method Yield Purity Reaction Time Cost Efficiency
Acyl Chloride Coupling 72% >98% 4 hours High
Carbodiimide Coupling 70% 95% 12 hours Moderate

The acyl chloride route is favored for industrial scalability, while carbodiimide methods are preferable for lab-scale syntheses requiring mild conditions.

Challenges and Mitigation Strategies

Steric Hindrance in N-Alkylation

The bulky pyridin-2-ylmethyl group impedes nucleophilic attack. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50°C) improves reaction kinetics but risks decomposition.

Sulfonyl Group Stability

The ethylsulfonyl moiety is susceptible to reduction under acidic conditions. Neutral pH and inert atmospheres are critical during coupling steps.

Industrial-Scale Production Considerations

Batch reactors with temperature-controlled jacketed systems are employed for sulfonation and coupling steps. Continuous flow systems are being explored for oxidation stages to enhance safety and yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.